molecular formula C25H25NO5 B10793920 2-((2-(Furan-2-yl)-7-methoxybenzofuran-4-yl)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

2-((2-(Furan-2-yl)-7-methoxybenzofuran-4-yl)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B10793920
M. Wt: 419.5 g/mol
InChI Key: JXCCNCOVOMQXNP-UHFFFAOYSA-N
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Description

2-((2-(furan-2-yl)-7-methoxybenzofuran-4-yl)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes furan and benzofuran rings, which are known for their significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(furan-2-yl)-7-methoxybenzofuran-4-yl)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common approach is the condensation reaction between a furan derivative and a benzofuran derivative, followed by a series of functional group modifications to introduce the tetrahydroisoquinoline moiety. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-((2-(furan-2-yl)-7-methoxybenzofuran-4-yl)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield fully saturated derivatives .

Mechanism of Action

The mechanism of action of 2-((2-(furan-2-yl)-7-methoxybenzofuran-4-yl)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound can bind to DNA, leading to the inhibition of DNA replication and transcription. Additionally, it may interact with enzymes and receptors, modulating their activity and affecting various cellular pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H25NO5

Molecular Weight

419.5 g/mol

IUPAC Name

2-[[2-(furan-2-yl)-7-methoxy-1-benzofuran-4-yl]methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C25H25NO5/c1-27-21-7-6-17(19-13-24(31-25(19)21)20-5-4-10-30-20)14-26-9-8-16-11-22(28-2)23(29-3)12-18(16)15-26/h4-7,10-13H,8-9,14-15H2,1-3H3

InChI Key

JXCCNCOVOMQXNP-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)CN3CCC4=CC(=C(C=C4C3)OC)OC)C=C(O2)C5=CC=CO5

Origin of Product

United States

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